molecular formula C8H5F3N4O2 B2447240 [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CAS No. 1160245-89-5

[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Cat. No. B2447240
CAS RN: 1160245-89-5
M. Wt: 246.149
InChI Key: XUAWXLBZHCBDQA-UHFFFAOYSA-N
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Description

“[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are interesting due to their valuable biological properties . They have been designed and synthesized based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidines has been reported, which involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .


Molecular Structure Analysis

The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity . According to docking simulations, the synthesized compounds are able to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .


Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[1,5-a]pyrimidines proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .

Scientific Research Applications

Chemical Properties and Synthesis

The compound 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid belongs to a family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines. Research shows that the nitration of triazolo[1,5-a]pyrimidin-7-amines can lead to the production of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which are key intermediates in the synthesis of this compound (Gazizov et al., 2020).

Synthetic Applications

This compound has been utilized in various synthetic applications. For instance, it has been involved in reactions leading to the formation of various derivatives, as evidenced by the synthesis of 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones and other related compounds (Britsun et al., 2006). Furthermore, its antimicrobial and antifungal activities have been investigated, showing potential for medical applications (Komykhov et al., 2017).

Antimycobacterial Properties

A notable application of this compound is in the development of antimycobacterial agents. Specific fluorinated derivatives of this compound have been designed and synthesized for this purpose, showing potent inhibitory effects against Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).

Coordination Complexes and Antioxidant Activity

The compound has also been used in creating Cu(II) coordination complexes. These complexes have been studied for their antioxidant properties, demonstrating the compound's potential in developing new antioxidant agents (Chkirate et al., 2020).

Synthesis in Ionic Liquid

Another application involves the efficient one-pot synthesis of derivatives in ionic liquid. This method showcases operational simplicity and eco-friendliness, highlighting the compound's role in green chemistry (Li et al., 2011).

Crystal Structure Analysis

Research on the crystal structures of derivatives of this compound has been conducted, providing insights into its molecular arrangement and interaction patterns, which are crucial for understanding its chemical behavior (Canfora et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes like JAK1 and JAK2 . This inhibition can lead to changes in the signaling pathways regulated by these enzymes, potentially altering cellular functions.

Biochemical Pathways

For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .

Result of Action

Similar compounds have been found to have various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c9-8(10,11)4-1-2-12-7-13-5(3-6(16)17)14-15(4)7/h1-2H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWXLBZHCBDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)CC(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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